molecular formula C7H8F2N2 B2877589 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2418673-42-2

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B2877589
CAS No.: 2418673-42-2
M. Wt: 158.152
InChI Key: GZDQKILZXWFCPK-UHFFFAOYSA-N
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Description

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a fluorine-containing benzimidazole derivative. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . This method yields representatives of the new heterocyclic system of benzimidazolo[1,2-a]-pyrazolo[1,5-c]quinazoline.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: As mentioned earlier, cyclization reactions can be used to synthesize this compound from its precursors.

Common Reagents and Conditions

    Potassium Fluoride (KF): Used in the cyclization reaction.

    Acetonitrile: Solvent for the reaction.

Major Products Formed

The major product formed from the cyclization reaction is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is not well-documented. like other benzimidazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems.

Properties

IUPAC Name

6,6-difluoro-1,4,5,7-tetrahydrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)2-1-5-6(3-7)11-4-10-5/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDQKILZXWFCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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